Ethyl trimethylacetate, also known as ethyl 2,2-dimethylpropanoate, is an ester with the molecular formula and a molecular weight of approximately 130.18 g/mol. This compound is characterized by its clear, colorless liquid form and is recognized for its fruity odor, making it a useful ingredient in the flavor and fragrance industry. Ethyl trimethylacetate is commonly used as a solvent and in various chemical syntheses due to its favorable properties such as low volatility and good solubility in organic solvents .
In proteomics research, ethyl pivalate acts as a cysteine-modifying agent. It reacts with the thiol group (SH) of cysteine residues in proteins, forming a stable S-ethyl thioester linkage. This modification can improve protein stability, prevent aggregation, and enhance their compatibility with mass spectrometry analysis [].
Additionally, it can react with acetophenone under the influence of phosphazene base to yield β-trimethylsilyloxy ester . The thermal decomposition of ethyl trimethylacetate has also been studied, revealing its tendency to break down into smaller molecules under high temperatures, producing olefins and acids .
Ethyl trimethylacetate can be synthesized through various methods:
Ethyl trimethylacetate finds applications across various industries:
Studies exploring the interactions of ethyl trimethylacetate with other chemical compounds have highlighted its role as a solvent that can influence reaction outcomes. For instance, when used in plasma polymerization processes, it affects the deposition rates and molecular retention of esters . Furthermore, its interactions with deuterated compounds have been researched to understand isotope effects better .
Ethyl trimethylacetate shares structural similarities with several other esters. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl acetate | C4H8O2 | Smaller size; more volatile |
Ethyl acetoacetate | C6H10O3 | Contains a keto group; more reactive |
Propanoic acid, 2,2-dimethyl-, ethyl ester | C7H14O2 | Similar structure; different reactivity profile |
Ethyl trimethylacetate's unique structure—characterized by the presence of three methyl groups adjacent to the ester functional group—affords it distinct physical and chemical properties compared to these similar compounds.
Ethyl trimethylacetate is defined by the molecular formula $$ \text{C}7\text{H}{14}\text{O}_2 $$ and a molecular weight of 130.18 g/mol. Its IUPAC name, ethyl 2,2-dimethylpropanoate, reflects the esterification of trimethylacetic acid (pivalic acid) with ethanol. The compound is also recognized by several synonyms, including ethyl pivalate, ethyl neopentanoate, and 2,2-dimethylpropanoic acid ethyl ester.
The structural formula, $$ (\text{CH}3)3\text{CCOOCH}2\text{CH}3 $$, highlights a central carbonyl group flanked by three methyl groups and an ethoxy moiety. This configuration results in a compact, highly branched architecture that influences its reactivity and stability. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Boiling point | 116–118°C | |
Density | 0.856–0.891 g/cm³ | |
Refractive index (n²⁰/D) | 1.391–1.393 | |
Flash point | 16–61°F (depending on method) |
These properties underscore ETA’s volatility and low polarity, making it suitable as a solvent in reactions requiring non-polar media.
The synthesis of ETA is intertwined with the development of pivalic acid derivatives in the mid-20th century. Pivalic acid itself was first prepared in 1871 via the oxidation of pinacolone, but its industrial production expanded with the advent of the Koch reaction in the 1950s. This method, involving hydrocarboxylation of isobutene with carbon monoxide and water, enabled scalable synthesis of pivalic acid and its esters.
ETA emerged as a byproduct during the manufacture of semisynthetic penicillins, such as ampicillin and amoxicillin, where pivalic acid derivatives served as protective groups. By the 1970s, its role expanded into polymer chemistry, particularly in the production of reflective lacquers derived from pivalate esters of vinyl alcohol.
The tert-butyl group adjacent to the ester carbonyl group imposes significant steric hindrance, which profoundly affects ETA’s chemical behavior:
These attributes are exemplified in its application as a solvent for palladium-catalyzed C–H functionalization reactions, where its inertness prevents catalyst deactivation.
ETA serves as a key intermediate in synthesizing β-lactam antibiotics. For example, pivaloyl chloride (derived from pivalic acid) is used to protect hydroxyl groups during penicillin production. Additionally, ETA’s esterase resistance makes it valuable in prodrug design, such as dipivefrine, an antiglaucoma agent metabolized to active epinephrine in ocular tissues.
Pivalate esters like ETA enhance the durability of polymers. Poly(vinyl pivalate), derived from ETA, is used in coatings and adhesives due to its resistance to UV degradation and hydrolysis.
ETA’s stability under acidic conditions enables its use as a solvent in Friedel-Crafts acylations and Claisen condensations. Recent advancements include its role in nickel-catalyzed reductions of carboxylic acids to aldehydes, where it minimizes over-reduction to alcohols.
Table 2: Industrial Applications of Ethyl Trimethylacetate
Flammable